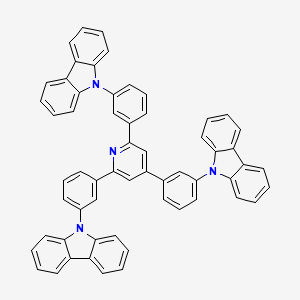
9,9',9''-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) is a complex organic compound with a molecular formula of C59H38N4 and a molecular weight of 802.95 . This compound is characterized by its unique structure, which includes three carbazole units connected through a pyridine core via benzene linkers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of condensation reactions involving suitable precursors.
Attachment of Benzene Linkers: The benzene linkers are then attached to the pyridine core through electrophilic aromatic substitution reactions.
Introduction of Carbazole Units: Finally, the carbazole units are introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity .
化学反应分析
Types of Reactions
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and carbazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated carbazole derivatives.
科学研究应用
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) is primarily based on its ability to interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions enable the compound to modulate the activity of specific proteins, enzymes, and receptors, thereby influencing various biological pathways .
相似化合物的比较
Similar Compounds
- 9,9’- (6-phenyl-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1H-indole)
Uniqueness
Compared to similar compounds, 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) stands out due to its unique structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science .
属性
分子式 |
C59H38N4 |
|---|---|
分子量 |
803.0 g/mol |
IUPAC 名称 |
9-[3-[2,6-bis(3-carbazol-9-ylphenyl)pyridin-4-yl]phenyl]carbazole |
InChI |
InChI=1S/C59H38N4/c1-7-28-54-46(22-1)47-23-2-8-29-55(47)61(54)43-19-13-16-39(34-43)42-37-52(40-17-14-20-44(35-40)62-56-30-9-3-24-48(56)49-25-4-10-31-57(49)62)60-53(38-42)41-18-15-21-45(36-41)63-58-32-11-5-26-50(58)51-27-6-12-33-59(51)63/h1-38H |
InChI 键 |
NBPWEPUOBYJQLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=NC(=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


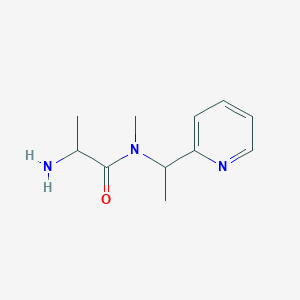
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14785323.png)

![(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one](/img/structure/B14785339.png)
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14785345.png)
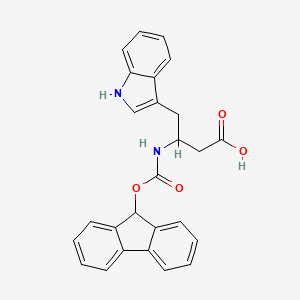

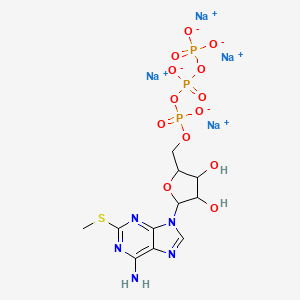
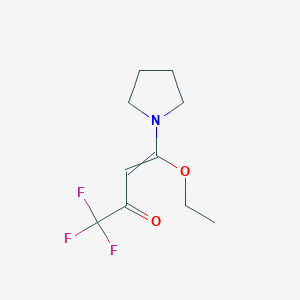
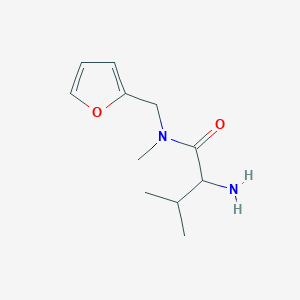
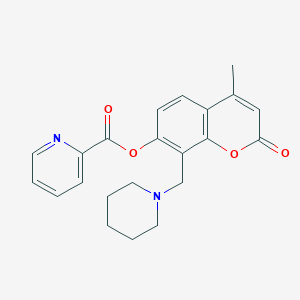
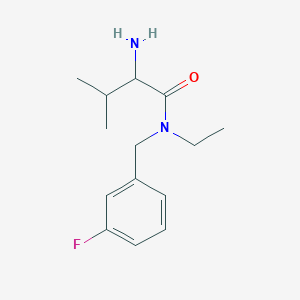
![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)
![3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine](/img/structure/B14785408.png)
